molecular formula C15H24 B157757 Eremophilene CAS No. 10219-75-7

Eremophilene

Cat. No.: B157757
CAS No.: 10219-75-7
M. Wt: 204.35 g/mol
InChI Key: QEBNYNLSCGVZOH-GZBFAFLISA-N
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Description

Eremophilene is a sesquiterpene, a class of terpenes that consist of three isoprene units and have the molecular formula C15H24. It is a naturally occurring compound found in various plants and fungi. This compound is known for its distinctive structure and diverse biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eremophilene can be synthesized through several methods, including the use of sesquiterpene synthases. For example, the enzyme (-)-5-epithis compound synthase from Salvia miltiorrhiza catalyzes the formation of this compound from farnesyl diphosphate . The reaction conditions typically involve the use of specific cofactors and optimal pH and temperature settings to ensure enzyme activity.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as plants and fungi, followed by purification processes. Advanced biotechnological methods, including the use of genetically engineered microorganisms, are also being explored to enhance the yield and efficiency of this compound production .

Scientific Research Applications

Chemical Applications

Eremophilene serves as a precursor in the synthesis of various organic molecules. Its unique structure allows for multiple chemical transformations, making it valuable in synthetic organic chemistry.

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. These attributes make it a promising candidate for therapeutic development.

Antimicrobial Activity

This compound has shown effectiveness against various microorganisms by disrupting cell membrane integrity, leading to cell lysis. Studies have highlighted its potential in developing new antimicrobial agents.

  • Case Study : A study on Emericellopsis maritima revealed that new eremophilanes exhibited significant antimicrobial activity against several pathogens, indicating the potential of this compound derivatives in treating infections .

Cytotoxic Activity

Research indicates that this compound can induce apoptosis in cancer cells by activating caspase pathways. This property is particularly relevant for developing anticancer therapies.

  • Case Study : In vitro studies demonstrated that eremophilane derivatives isolated from marine fungi exhibited cytotoxic effects against human cancer cell lines (HepG2, MCF-7) with IC50 values ranging from 2.5 to 14.7 µM .

Anti-inflammatory Activity

This compound has been found to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

  • Research Findings : this compound isolated from Curcuma zedoaria demonstrated significant anti-inflammatory effects in macrophage models.

Industrial Applications

In addition to its biological properties, this compound is utilized in the fragrance and flavor industry due to its pleasant aroma. Its environmentally friendly nature also makes it suitable for use as an insect repellent.

  • Case Study : A study involving Ocimum sanctum (holy basil) showed that engineered yeast could produce high yields of this compound, which effectively repelled insect pests like the fall leafworm .

Comparison with Similar Compounds

Eremophilene is compared with other similar sesquiterpenes, highlighting its uniqueness:

Biological Activity

Eremophilene, a sesquiterpene found in various essential oils, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial properties, anti-inflammatory effects, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a decalin core and various substituents. It belongs to the eremophilane-type sesquiterpenes, which are known for their complex biosynthetic pathways. The molecular formula of this compound is C15H24C_{15}H_{24}, and its structure allows for various biological interactions that contribute to its activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that essential oils containing this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of MRSA growth.

Table 1: Antibacterial Activity of this compound

Essential Oil SourceMIC (µg/mL)Active Compounds
F. ovina19.1This compound, trans-verbenol
Other sourcesVariesVarious sesquiterpenes

The correlation between the concentration of this compound and its antibacterial activity suggests that it plays a crucial role in the efficacy of these essential oils. Additionally, the presence of other compounds may enhance its antibacterial effects through synergistic interactions .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Research indicates that it can modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.

Case Study: this compound in Inflammatory Models

A case study involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This highlights its potential as a therapeutic agent in inflammatory diseases .

Other Biological Activities

Beyond antibacterial and anti-inflammatory effects, this compound exhibits several other biological activities:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals, contributing to its antioxidant properties.
  • Antifungal Activity : Some studies suggest that this compound may also possess antifungal properties, although further research is needed to establish this conclusively.
  • Potential Anticancer Effects : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer potential.

Properties

IUPAC Name

(3R,4aR,5S)-4a,5-dimethyl-3-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12-13H,1,5-6,8-10H2,2-4H3/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBNYNLSCGVZOH-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30144729
Record name Eremophilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10219-75-7
Record name Eremophilene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10219-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eremophilene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010219757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eremophilene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30144729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EREMOPHILENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPI7MD81JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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